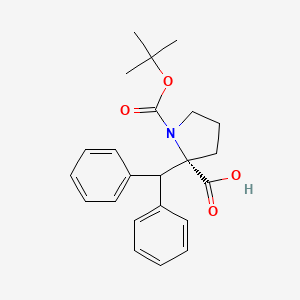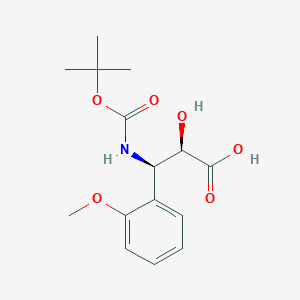methylamine CAS No. 1217676-97-5](/img/structure/B3223253.png)
[(2S)-2-aminopropyl](butyl)methylamine
Overview
Description
“(2S)-2-aminopropylmethylamine” is a chemical compound with the CAS number 1217676-97-5 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “(2S)-2-aminopropylmethylamine” is C8H20N2 . The InChI code is 1S/C8H20N2/c1-4-5-6-10(3)7-8(2)9/h8H,4-7,9H2,1-3H3/t8-/m0/s1 .Physical and Chemical Properties Analysis
“(2S)-2-aminopropylmethylamine” is a liquid at room temperature . It has a molecular weight of 144.26 .Scientific Research Applications
Chemical Synthesis and Reactions : This compound is used in chemical synthesis. For instance, Novakov et al. (2017) described its reaction with methyl 2-(4-allyl-2-methoxyphenoxy)acetate, leading to the formation of a butyl ester resistant to aminolysis (Novakov et al., 2017).
Biochemical Applications : It has biochemical implications as well. For example, Srinivasan et al. (2002) discussed pyrrolysine, a lysine derivative encoded by the UAG codon in methylamine methyltransferase genes, illustrating its biochemical significance (Srinivasan, James, & Krzycki, 2002).
Materials Science and Polymer Chemistry : In materials science, its derivatives are used in applications like photopolymerization. Guillaneuf et al. (2010) discussed the use of an alkoxyamine derived from this compound as a photoiniferter in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).
Macrocyclic Ligand Synthesis : Lodeiro et al. (2004) described the synthesis of oxa-aza macrocyclic ligands, highlighting the diversity of coordination possibilities offered by compounds like (2S)-2-aminopropylmethylamine (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).
Study of Natural Amino Acids : Its derivatives also have implications in the study of natural amino acids. For instance, Fontecave et al. (2004) explored S-adenosylmethionine, which uses aminopropyl groups in its synthesis (Fontecave, Atta, & Mulliez, 2004).
Coordination Chemistry : Mukherjee et al. (1999) explored its role in coordination chemistry, studying its complex with nickel(II) thiocyanate (Mukherjee, Nayak, Mondal, & Chaudhuri, 1999).
Pharmacological Studies : Lastly, Figueredo et al. (2020) investigated its pharmacological properties, exploring its antibacterial and modulatory activity (Figueredo et al., 2020).
Safety and Hazards
The compound is classified as dangerous with hazard statements H226, H302, H314, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Properties
IUPAC Name |
(2S)-1-N-butyl-1-N-methylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-5-6-10(3)7-8(2)9/h8H,4-7,9H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYAVQDTPDXVOL-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)C[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


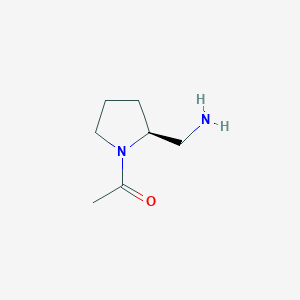



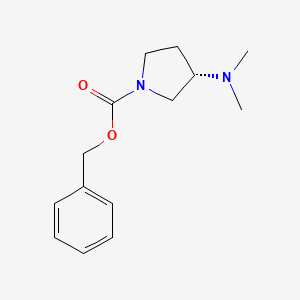

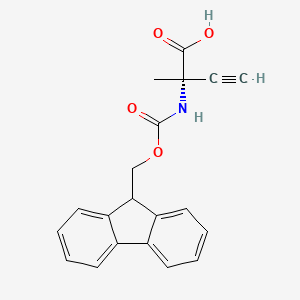
![3-[(3R)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid](/img/structure/B3223232.png)
